molecular formula C34H32N4O+2 B1494866 17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate

17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate

Cat. No.: B1494866
M. Wt: 512.6 g/mol
InChI Key: HISYHQCHVFRGKE-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate is a potent non-peptide blocker of the apamin-sensitive calcium-activated potassium channel. It comprises two quinolinium rings and is similar to the arginine residue of apamin. This compound is known for its ability to inhibit calcium-activated potassium current (Kslow) and modulate islet β-cell activity .

Preparation Methods

The preparation of 17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate involves the synthesis of its core structure, which includes two quinolinium rings. The synthetic route typically involves the reaction of appropriate quinoline derivatives under specific conditions to form the desired product. The compound is then converted to its ditrifluoroacetate hydrate form by reacting with trifluoroacetic acid in the presence of water .

Chemical Reactions Analysis

17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinolinium rings.

    Substitution: Substitution reactions involving the quinolinium rings can lead to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate exerts its effects by blocking the apamin-sensitive calcium-activated potassium channel. This inhibition occurs through the interaction of the compound’s quinolinium rings with the channel, preventing the flow of potassium ions. This action modulates the activity of islet β-cells and other cells that rely on calcium-activated potassium channels for their function .

Comparison with Similar Compounds

17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate is unique due to its specific structure and potent inhibitory effects on calcium-activated potassium channels. Similar compounds include:

These compounds, while similar in their target, differ in their chemical structures and specific inhibitory mechanisms, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C34H32N4O+2

Molecular Weight

512.6 g/mol

IUPAC Name

17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate

InChI

InChI=1S/C34H28N4.H2O/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31;/h1-20H,21-24H2;1H2/p+2

InChI Key

HISYHQCHVFRGKE-UHFFFAOYSA-P

Canonical SMILES

C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.